Linker Length: Defined PEG2 Spacer vs. PEG1 and PEG3 Analogs
Cbz-NH-PEG2-C2-acid provides a precise contour length of approximately 7.0 Å between its functional groups, based on the established 3.5 Å per ethylene glycol (EG) unit [1]. This contrasts with shorter PEG1 analogs (e.g., Cbz-NH-PEG1-CH2COOH, CAS 1260092-43-0) which offer a ~3.5 Å span, and longer PEG3 analogs (e.g., Cbz-NH-PEG3-C2-acid, CAS 1310327-18-4) which provide a ~10.5 Å span . The PEG2 length is considered a 'sweet spot' for inducing productive ternary complex formation in systems where the binding pockets are closely juxtaposed, a geometry for which PEG1 is often too restrictive and PEG3 introduces excessive conformational entropy [2].
| Evidence Dimension | Contour Length between functional groups |
|---|---|
| Target Compound Data | ~7.0 Å (based on 2 EG units) |
| Comparator Or Baseline | Cbz-NH-PEG1-CH2COOH: ~3.5 Å; Cbz-NH-PEG3-C2-acid: ~10.5 Å |
| Quantified Difference | +100% vs. PEG1; -33% vs. PEG3 |
| Conditions | Calculated from ethylene glycol repeat unit length of 3.5 Å |
Why This Matters
This precise length can be the critical variable between a PROTAC that effectively degrades a target and one that fails due to steric clashes or inability to form a stable ternary complex.
- [1] BOC Sciences. PEG Linkers for PROTAC Design: Boosting Solubility and Flexibility in Drug Discovery. Technical Resource. View Source
- [2] BOC Sciences. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. Technical Resource. View Source
